Lucenin 3

Antioxidant Flavonoid ABTS Assay

Select Lucenin 3 for unmatched stability in extended antioxidant and anti-inflammatory assays. Unlike O-glycosides, its di-C-glycosidic bonds prevent hydrolysis, ensuring activity solely from the intact compound. The catechol B-ring confers radical scavenging absent in apigenin-based C-glycosides (e.g., vicenin-2). Use as a quantitative ABTS (IC50 13.80 μM) and COX-2 (IC50 13.9 μM) reference or as a robust LC-MS/MS marker for Ephedra alata, wheat leaves, and Pistia stratiotes authentication.

Molecular Formula C26H28O15
Molecular Weight 580.5 g/mol
Cat. No. B12371261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucenin 3
Molecular FormulaC26H28O15
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O
InChIInChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1
InChIKeyXBGYTZHKGMCEGE-MCIQUCDDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucenin 3: A Structurally Distinct Di-C-Glycosylflavone with Defined Antioxidant and Anti-Inflammatory Activity


Lucenin 3 (CAS 12656-83-6), also known as luteolin-6-C-β-D-glucopyranosyl-8-C-β-D-xylopyranoside, is a bioactive C-glycosylflavone belonging to the flavonoid class . It features a luteolin aglycone backbone with glucose and xylose moieties attached via stable C-C bonds at positions 6 and 8, respectively . This di-C-glycosylation confers enhanced chemical and metabolic stability compared to common O-glycosylated flavonoids like luteolin-7-O-glucoside [1].

Why Lucenin 3 Cannot Be Interchanged with Luteolin or Apigenin-Based Flavonoids in Critical Assays


Generic substitution of Lucenin 3 with luteolin aglycone or apigenin-based C-glycosides (e.g., vicenin-2) fails due to marked differences in antioxidant potency and target engagement. Lucenin 3 retains the ortho-dihydroxyl (catechol) group on its B-ring, a key determinant of superior radical scavenging activity that is absent in apigenin derivatives [1]. Furthermore, its di-C-glycosylation pattern results in a distinct pharmacokinetic and stability profile compared to O-glycosides and mono-C-glycosides, directly impacting in vitro and in vivo experimental outcomes [2].

Lucenin 3 Comparative Evidence: Quantified Differentiation vs. Closest Analogs in Antioxidant and Anti-Inflammatory Assays


Superior ABTS Radical Scavenging vs. Vicenin-2

Lucenin 3 demonstrates significantly stronger ABTS radical scavenging activity (IC50 = 13.80 ± 0.82 μM) compared to the structurally related apigenin-based di-C-glycoside vicenin-2 (IC50 = 74.41 ± 0.69 μM), representing a 5.4-fold increase in potency [1]. This enhanced activity is attributed to the presence of the catechol moiety on the B-ring, which is absent in apigenin derivatives.

Antioxidant Flavonoid ABTS Assay

Enhanced DPPH Scavenging vs. Apigenin-Derived C-Glycosides

In the DPPH assay, Lucenin 3 (IC50 = 145.13 ± 51.37 μM) exhibits measurable radical scavenging capacity, whereas vicenin-2, vicenin-1, schaftoside, and vicenin-3 all show negligible activity (IC50 > 5,000 μM) [1]. This stark contrast underscores the critical role of the luteolin core's B-ring catechol group in enabling DPPH neutralization, a property lacking in apigenin-based flavonoids.

Antioxidant Flavonoid DPPH Assay

Inhibitory Activity Against COX-2

Lucenin 3 exhibits moderate inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme (IC50 = 13.9 ± 2.4 μM), a key target in inflammation [1]. This activity is comparable to other luteolin derivatives such as luteolin 6-C-β-d-xyloside-8-C-β-d-glucoside (IC50 = 14.2 ± 3.4 μM) and slightly less potent than luteolin-6-C-β-d-glucopyranoside (IC50 = 7.9 ± 2.4 μM). However, apigenin-based C-glycosides (e.g., vicenins) showed no detectable COX-2 inhibition in the same assay system.

Anti-inflammatory COX-2 Flavonoid

Inherent C-Glycosidic Stability Superior to O-Glycosides

Flavonoid C-glycosides like Lucenin 3 resist hydrolysis under gastric and intestinal conditions due to the high stability of the C-C glycosidic bond, unlike O-glycosides (e.g., luteolin-7-O-glucoside) which undergo deglycosylation [1]. A comparative study demonstrated that during in vitro digestion, the C-glycoside orientin remained structurally unchanged, while the O-glycoside isoquercitrin was broken down [2]. This class-level property directly impacts the compound's pharmacokinetic profile and suitability for oral administration studies.

Stability Bioavailability Flavonoid Glycoside

Optimal Use Cases for Lucenin 3 Based on Differentiated Evidence


In Vitro Antioxidant Mechanism Studies Requiring Stable Luteolin Activity

Lucenin 3 is the superior choice for in vitro antioxidant assays (ABTS, DPPH) where stable, dose-dependent radical scavenging is required over extended incubation periods. Its C-glycosidic stability prevents spontaneous degradation, ensuring that observed activity is solely from the intact compound, and its quantified ABTS IC50 of 13.80 μM [1] provides a robust benchmark for structure-activity relationship (SAR) studies.

Comparative Phytochemical Profiling of Plant Sources (e.g., Ephedra alata, Wheat)

As a known constituent of Ephedra alata [1], wheat leaves [2], and Pistia stratiotes [3], Lucenin 3 serves as a valuable analytical standard for LC-MS and HPLC-based metabolomics and quality control of botanical extracts. Its unique di-C-glycosylation pattern provides a specific marker for differentiating plant chemotypes.

In Vivo Studies Modeling Oral Bioavailability of C-Glycosylflavones

Due to the documented resistance of C-glycosidic bonds to gastrointestinal hydrolysis [1], Lucenin 3 is an appropriate model compound for investigating the absorption, distribution, metabolism, and excretion (ADME) of intact flavone C-glycosides. It allows researchers to track the native molecule through biological matrices without confounding degradation to the aglycone luteolin.

Anti-Inflammatory Screening in COX-2 Inhibition Assays

With a measured COX-2 IC50 of 13.9 μM [1], Lucenin 3 can be employed as a reference compound in medium-throughput screening for anti-inflammatory natural products, particularly when seeking compounds with moderate potency and enhanced stability relative to more labile O-glycosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lucenin 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.